molecular formula C14H20ClN3O2 B1294614 Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate CAS No. 53786-45-1

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Cat. No. B1294614
CAS RN: 53786-45-1
M. Wt: 297.78 g/mol
InChI Key: PPCPQDDCMQRJLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of ultrasound irradiation to achieve high regioselectivity and yields. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride, resulting in yields of 71-92% after irradiation for 10-12 minutes . Another related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was synthesized through the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst . These methods suggest that the synthesis of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate could potentially be optimized using similar techniques.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were supported by various spectroscopic methods. For example, the structures of ethyl 1H-pyrazole-3-carboxylates were supported by crystallographic data . In another study, the structures of the synthesized compounds, including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives, were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, with some structures unambiguously assigned by X-ray analysis data . These analytical techniques would be essential in confirming the molecular structure of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate.

Chemical Reactions Analysis

The papers describe various chemical reactions, including cyclization and the reaction with different hydrazines to form a variety of derivatives . The reactivity of the compounds suggests that Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate could also undergo similar reactions, potentially leading to the formation of new compounds with different properties and applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate are not directly discussed, the papers provide some information on related compounds. For example, the synthesized compounds in one study exhibited weak antibacterial activity . The physical properties such as yield and the possibility of catalyst reuse are mentioned, with the Pd/C catalyst being reusable up to 10 times . These insights could be extrapolated to hypothesize about the properties of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate, including its potential biological activity and the efficiency of its synthesis process.

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is involved in the synthesis of complex organic compounds, demonstrating its versatility in chemical transformations. For instance, it participates in cyclization reactions to form a variety of heterocyclic derivatives, such as tetrahydropyridine, dihydropyrazolone, and oxazole, with some showing weak antibacterial activity. The chemical structures of these synthesized compounds are confirmed using spectroscopic techniques like IR, 1H NMR, and 13C NMR, along with X-ray analysis for precise structural assignment (Anusevičius et al., 2014).

Anticancer Potential

In another study, ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate-based compounds were synthesized and evaluated for their anticancer activity. The sequential synthesis involved the creation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were tested against various cancer cell lines. Some of these compounds exhibited significant anticancer activity, highlighting their potential as therapeutic agents. The effectiveness of these compounds was determined through their IC50 values in comparison to standard drugs, underscoring their promise in anticancer research (Rehman et al., 2018).

Dye Synthesis and Textile Application

Additionally, ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate has been utilized in the synthesis of disperse dyes for textile applications. These dyes, when complexed with metals like copper, cobalt, and zinc, show good dyeing performance on polyester and nylon fabrics, offering a range of shades and demonstrating excellent fastness properties. This application signifies the compound's role in the development of new materials with industrial relevance, particularly in the textile industry (Abolude et al., 2021).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCPQDDCMQRJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057765
Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

CAS RN

53786-45-1
Record name Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Record name Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate
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Record name Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

A solution of 59 g of 1-carbethoxy-4-(2-nitro-4-chloroanilino)-piperidine in 270 ml of tetrahydrofuran and 96 ml of absolute ethanol was hydrogenated under normal pressure and at room temperature, using 15 g of Raney nickel as a catalyst. When the uptake of hydrogen had ended, the mixture was filtered and the filtrate was evaporated. Melting point: 150° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
96 mL
Type
solvent
Reaction Step Four
Quantity
15 g
Type
catalyst
Reaction Step Five

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